1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core with a cyclopropyl and methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with cyclopropyl carbonyl compounds under acidic or basic conditions. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated derivatives.
Scientific Research Applications
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazole: Lacks the carbonyl group, which may affect its reactivity and biological activity.
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one: The hydroxyl group can introduce different chemical properties compared to the methoxy group.
1-Cyclopropyl-6-methoxy-1H-benzo[d]thiazol-2(3H)-one: The sulfur atom in the thiazole ring can significantly alter the compound’s properties.
Uniqueness: 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of substituents and the presence of the benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-cyclopropyl-5-methoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-4-5-9-10(6-8)13(7-2-3-7)11(14)12-9/h4-7H,2-3H2,1H3,(H,12,14) |
InChI Key |
WODXJNKZPQBVSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N2C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.